Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Properties
CAS No. |
78695-90-6 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
ethyl 8-carbamoyl-4-methylidene-1H-imidazo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-3-18-10(17)6-5(2)15-4-12-7(8(11)16)9(15)14-13-6/h4,14H,2-3H2,1H3,(H2,11,16) |
InChI Key |
QGKHCVGKVMCZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(N=CN2C1=C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazine Core
The 1,2,4-triazine ring is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example:
- Hydrazine hydrate reacts with β-ketoesters or oxomalonates under reflux in alcohol solvents (ethanol or n-butanol) to form hydrazino intermediates.
- These intermediates undergo cyclization in the presence of ammonium acetate or acidic catalysts to yield the triazine ring system.
Microwave-assisted synthesis has been reported to enhance the efficiency of this step, providing higher yields and shorter reaction times compared to conventional heating.
Formation of the Imidazo Ring
The imidazo ring fused to the triazine is formed by condensation of the triazine intermediate with aldehydes or ketones bearing appropriate substituents. This step involves:
- Nucleophilic attack of the nitrogen on the carbonyl carbon.
- Cyclization to form the imidazo ring.
- Dehydration to establish the double bond in the methylene group at position 4.
Reflux in polar aprotic solvents such as DMF or THF is common, sometimes with bases like triethylamine to facilitate the reaction.
Introduction of the Carbamoyl Group
The carbamoyl group at position 8 is introduced by:
- Reaction of the corresponding amino or hydrazino intermediate with isocyanates or carbamoyl chlorides.
- Alternatively, direct amidation of a suitable precursor bearing a leaving group at position 8 with ammonia or amines under mild conditions.
This step requires careful control of temperature and pH to avoid side reactions and ensure selective substitution.
Esterification to Form Ethyl Carboxylate
The carboxylate ester at position 3 is typically introduced by:
- Esterification of the corresponding carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, direct use of ethyl β-ketoesters in the initial steps can incorporate the ester functionality early in the synthesis.
Purification is achieved by recrystallization or chromatographic techniques to isolate the pure ethyl ester derivative.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, β-ketoester, reflux EtOH | Formation of 1,2,4-triazine intermediate |
| 2 | Ring fusion (imidazo formation) | Aldehyde/ketone, reflux DMF/THF, base | Fused imidazo-triazine core |
| 3 | Carbamoylation | Isocyanate or carbamoyl chloride, mild base | Introduction of carbamoyl group |
| 4 | Esterification | Ethanol, acid catalyst, reflux | Ethyl carboxylate formation |
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to significantly reduce reaction times for triazine ring formation and improve yields.
- Use of ammonium acetate as a catalyst in refluxing acetic acid medium facilitates efficient cyclization to the triazine ring.
- Selective carbamoylation requires mild conditions to prevent hydrolysis or over-substitution; temperature control is critical.
- Purification by column chromatography using silica gel and recrystallization from ethanol or ethyl acetate yields high-purity products suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound enhanced its cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA replication and repair processes in malignant cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Case Study : In a study assessing the antibacterial effects of various imidazole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
Pesticidal Activity
The compound's structural features suggest potential use as an agrochemical. Research indicates that it may serve as an effective pesticide or herbicide.
- Case Study : A recent investigation into the efficacy of novel triazine derivatives found that this compound exhibited notable insecticidal activity against common agricultural pests. The study highlighted its potential as an eco-friendly alternative to synthetic pesticides .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate and related compounds:
Key Structural and Functional Insights:
Imidazo-tetrazine derivatives (e.g., c) exhibit reduced aromatic stability compared to triazines, impacting reactivity and solubility .
Substituent Effects: The 4-methylene group in the target compound likely increases planarity and rigidity compared to 4-oxo analogs (e.g., EIMTC), which may enhance membrane permeability . 8-carbamoyl vs.
Synthetic Methodologies :
- N-Alkylation and azo coupling () are common for imidazo-triazine derivatives, suggesting analogous routes for the target compound .
- Electrochemical sensors (e.g., SPCE/CNFs) are effective for quantifying electroactive analogs like EIMTC, but applicability to the target compound requires validation .
Biological Activity
Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate (CAS: 464892-44-2) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, focusing on its antiviral properties and other pharmacological effects.
Structural Characteristics
The compound features a complex heterocyclic structure that includes a triazine ring, which is known for its role in various biological activities. The presence of the carbamoyl and methylene groups contributes to its potential as an active pharmaceutical ingredient.
Antiviral Activity
Research indicates that compounds related to the imidazo[5,1-c][1,2,4]triazine scaffold exhibit significant antiviral properties. Notably, studies have shown that derivatives of this class can inhibit viral replication in various models.
Case Study: Antiviral Efficacy
A study explored the antiviral activity of related compounds against influenza and Coxsackie B3 viruses. The results demonstrated that certain analogs suppressed viral reproduction effectively at non-toxic concentrations. For instance:
- Compound 8i showed moderate antiviral activity against influenza virus with IC₅₀ values indicating effective inhibition at concentrations that approached toxicity for other compounds tested .
The mechanism by which this compound exerts its effects is believed to be linked to its structural similarity to nucleobases in DNA and RNA. This similarity may facilitate interactions with viral enzymes or nucleic acids, disrupting viral replication processes.
Cytotoxicity Profile
While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that while some derivatives exhibit promising antiviral effects, they may also present cytotoxic risks at higher concentrations. For example:
| Compound | Virus Target | IC₅₀ (μM) | Cytotoxicity Observed |
|---|---|---|---|
| 8i | Influenza | ~50 | Moderate |
| 8j | Coxsackie B3 | >100 | High |
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research in antiviral drug development. Its structural features suggest potential for modification to enhance efficacy and reduce toxicity. Future studies should focus on:
- Optimization of Structure : Modifying the chemical structure to improve selectivity and reduce cytotoxicity.
- Expanded Biological Testing : Investigating additional viral targets and other therapeutic areas.
- Mechanistic Studies : Elucidating the detailed mechanisms of action at the molecular level.
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps for optimizing the synthesis of ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate? A: Key steps include:
- Diazotization and cyclization : Use diazotized aminoazoles (e.g., pyrazole derivatives) with nitroacetonitrile potassium salts to form hydrazones, followed by cyclization to construct the triazine ring .
- Temperature control : Maintain 0–5°C during azocoupling (e.g., with ethyl alcohol and CH3COONa) to prevent side reactions .
- Purification : Employ silica gel flash chromatography (cyclohexane/ethyl acetate gradients) to isolate intermediates with >50% yield .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5°C | 55–88% |
| Cyclization | Nitroacetonitrile K<sup>+</sup> | 50°C | 51% |
Advanced Synthesis: Addressing Data Contradictions
Q: How can researchers resolve contradictions in reported yields for triazenylpyrazole precursor reactions? A: Variations arise from:
- Solvent polarity : Methylene chloride improves azide coupling efficiency (88% yield) compared to THF .
- Catalyst loading : Excess trifluoroacetic acid (10 equiv.) accelerates triazene formation but may degrade sensitive intermediates .
- Workup protocols : Dry-load purification with Celite minimizes product loss during solvent evaporation .
Structural Characterization
Q: Which spectroscopic techniques are most reliable for confirming the core imidazotriazine structure? A: Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methylene (δ 4.3–5.2 ppm) and carbamate (δ 162–170 ppm) groups .
- HRMS : Confirm molecular ion peaks (e.g., m/z 271.1065 for C13H13N5O2) .
- IR spectroscopy : Detect carbonyl (1704 cm<sup>-1</sup>) and azide (2143 cm<sup>-1</sup>) stretches .
Biological Activity Evaluation
Q: What protocols are recommended for assessing anticancer activity in vitro? A:
- Cytotoxicity assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor binding : Screen adenosine A2A receptor inhibition via radioligand displacement (e.g., [<sup>3</sup>H]ZM-241385) .
- Toxicity profiling : Evaluate in vivo stability in HCl (1.0 mM, 68% degradation resistance) .
Analytical Method Development
Q: How can voltammetry be applied to quantify this compound in biological matrices? A:
- Sensor modification : Use carbon nanofiber-modified screen-printed electrodes (SPCE/CNFs) for enhanced redox activity .
- SWV parameters : Apply −0.2 to −1.0 V scan range in pH 7.4 PBS, with linear detection at 2.0×10<sup>−9</sup>–1.0×10<sup>−6</sup> M .
Table 2 : Electrochemical Performance
| Matrix | LOD (M) | Recovery (%) |
|---|---|---|
| Serum | 5.0×10<sup>−10</sup> | 98.2 |
Stability and Degradation Pathways
Q: What factors influence the hydrolytic stability of the 4-methylene group? A: Stability depends on:
- pH : Degrades rapidly in HCl (>3% after 24 hrs at 1.0 mM) but remains stable in neutral buffers .
- Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) reduce ring strain, enhancing stability .
- Storage : Store at −20°C under argon to prevent oxidation .
Computational Modeling for Receptor Interaction
Q: How can molecular docking predict adenosine A2A receptor binding affinity? A:
- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
- Receptor alignment : Align with ZM-241385’s binding site (PDB: 4UHR) to identify key residues (e.g., His264, Glu169) .
- Scoring : Use AutoDock Vina to calculate ΔG values; affinity < −9.0 kcal/mol suggests strong inhibition .
Resolving Contradictory Biological Data
Q: How to address discrepancies in reported cytotoxicity data across studies? A:
- Cell line variability : Validate across multiple lines (e.g., HCT-116 vs. HepG2) due to differential expression of metabolizing enzymes .
- Assay interference : Confirm results with orthogonal methods (e.g., flow cytometry vs. luminescence) .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylate forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
